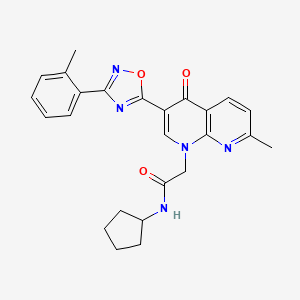

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to our compound of interest typically involves multi-step reactions starting from specific intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These intermediates undergo reactions with aryl-1,3,4-oxadiazole thione or benzo[d]imidazole-2-thiols to form the desired products. The process is characterized by its efficiency in producing compounds with significant antibacterial activity, elucidated through various spectroscopic methods including IR, NMR, and mass spectrometry (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol, reveals intricate hydrogen bonding and chain motifs within their crystalline structures. These studies, typically utilizing X-ray crystallography, show how molecular interactions influence the stability and properties of these compounds (Asiri, Khan, Tan, & Ng, 2010).

Chemical Reactions and Properties

Chemical reactions involving naphthyridine and oxadiazole derivatives often include cyclization processes to form various heterocyclic structures. These reactions are promoted under specific conditions, such as the presence of t-BuOK in room temperature conditions, leading to the formation of compounds with potential biological activities. The versatility in chemical reactions allows for the synthesis of a wide range of derivatives, showcasing the chemical reactivity of these frameworks (Nandini, Asthana, Gupta, Singh, & M. Singh, 2014).

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation Research into 1,3,4-oxadiazole and pyrazole derivatives, which share structural features with the compound , has explored their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit binding and moderate inhibitory effects across various assays, highlighting their pharmacological potential (Faheem, 2018).

Antibacterial Agents The synthesis of derivatives related to the specified compound has shown significant antibacterial activity. This research points to the potential use of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Anti-HIV and Antiviral Activities Substituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-HIV activity, demonstrating moderate to high antiviral activity. This suggests the potential of these compounds in antiviral therapies (El‐Sayed et al., 2009).

Anticancer Evaluation Further research into 1,3,4-oxadiazole and naphthyridine derivatives has evaluated their anticancer properties, suggesting the utility of these compounds in cancer treatment protocols. Specific derivatives have shown activity against breast cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Inflammation and Analgesic Effects The anti-inflammatory and analgesic effects of substituted 1,3,4-oxadiazoles have been documented, revealing their potential in managing pain and inflammation (Nargund et al., 1994).

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-15-7-3-6-10-18(15)23-28-25(33-29-23)20-13-30(14-21(31)27-17-8-4-5-9-17)24-19(22(20)32)12-11-16(2)26-24/h3,6-7,10-13,17H,4-5,8-9,14H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDYESKBVBZQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)

![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)